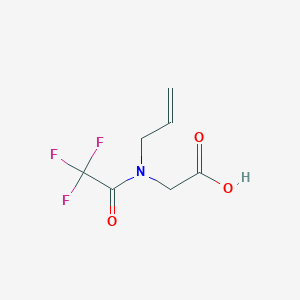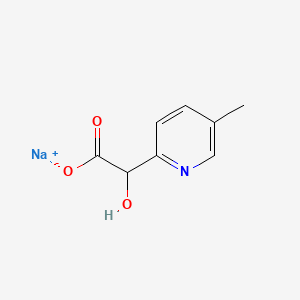![molecular formula C8H16ClNO4 B13496058 2-[2-(Morpholin-4-yl)ethoxy]acetic acid hydrochloride](/img/structure/B13496058.png)
2-[2-(Morpholin-4-yl)ethoxy]acetic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Morpholin-4-yl)ethoxy]acetic acid hydrochloride is a chemical compound with the molecular formula C8H16ClNO4 It is a derivative of morpholine, a heterocyclic amine, and is often used in various chemical and pharmaceutical applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Morpholin-4-yl)ethoxy]acetic acid hydrochloride typically involves the reaction of morpholine with ethylene oxide, followed by the introduction of acetic acid and hydrochloric acid. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) are usually employed.
Solvent: Common solvents include water or ethanol.
Catalysts: Acid catalysts such as hydrochloric acid are used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Morpholin-4-yl)ethoxy]acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenating agents or alkylating agents are used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted morpholine compounds.
Applications De Recherche Scientifique
2-[2-(Morpholin-4-yl)ethoxy]acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: This compound is employed in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-[2-(Morpholin-4-yl)ethoxy]acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved often include:
Enzyme inhibition: By binding to the active site of enzymes, it can inhibit their activity.
Receptor modulation: It can interact with receptors to modulate their signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Morpholin-4-yl-acetic acid
- Morpholin-2-yl-acetic acid ethyl ester
- Morpholin-4-yl-phenyl-acetic acid
Uniqueness
2-[2-(Morpholin-4-yl)ethoxy]acetic acid hydrochloride is unique due to its specific ethoxy and acetic acid functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and pharmaceutical research.
Propriétés
Formule moléculaire |
C8H16ClNO4 |
|---|---|
Poids moléculaire |
225.67 g/mol |
Nom IUPAC |
2-(2-morpholin-4-ylethoxy)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO4.ClH/c10-8(11)7-13-6-3-9-1-4-12-5-2-9;/h1-7H2,(H,10,11);1H |
Clé InChI |
GTLOUFGNQVEJLW-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCOCC(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



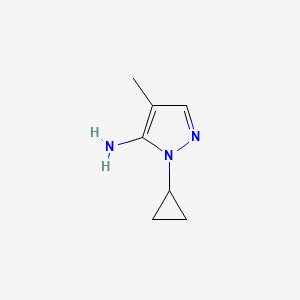
![4-Bromo-1-methoxy-2-[(methoxymethyl)sulfanyl]benzene](/img/structure/B13495987.png)
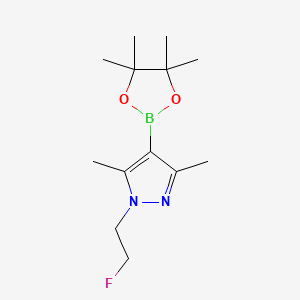
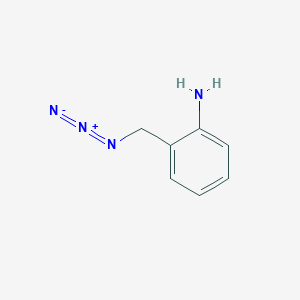


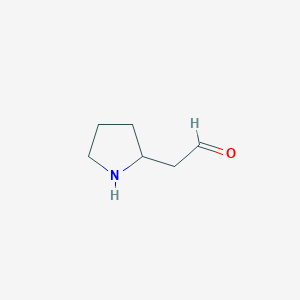

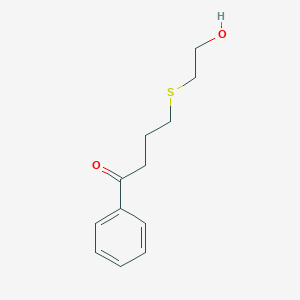
![2-(Bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene](/img/structure/B13496052.png)
